molecular formula C28H38N6O6S B10853613 H-Tyr-D-Ala-Gly-Phe-Met-NH2

H-Tyr-D-Ala-Gly-Phe-Met-NH2

Cat. No.: B10853613
M. Wt: 586.7 g/mol
InChI Key: ANZXICRKKYOVMY-SZOBAZRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-D-Ala-Gly-Phe-Met-NH2 is a synthetic peptide that belongs to the class of opioid peptides. It is a derivative of dermorphin, a naturally occurring peptide isolated from the skin of amphibians. This compound is known for its high affinity and selectivity for the mu-opioid receptor, making it a potent analgesic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-D-Ala-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine, phenylalanine, and methionine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of Tyr-D-Ala-Gly-Phe-Met-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tyr-D-Ala-Gly-Phe-Met-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tyr-D-Ala-Gly-Phe-Met-NH2 has several scientific research applications:

Mechanism of Action

Tyr-D-Ala-Gly-Phe-Met-NH2 exerts its effects by binding to the mu-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, ultimately producing analgesia .

Comparison with Similar Compounds

Uniqueness: Tyr-D-Ala-Gly-Phe-Met-NH2 is unique due to its high selectivity and potency for the mu-opioid receptor. The presence of D-alanine in its sequence enhances its stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C28H38N6O6S

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,23+/m1/s1

InChI Key

ANZXICRKKYOVMY-SZOBAZRNSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.